molecular formula C8H10N2OS B7721646 Tenilsetam CAS No. 85606-97-9

Tenilsetam

Cat. No.: B7721646
CAS No.: 85606-97-9
M. Wt: 182.25 g/mol
InChI Key: BBACKDMGYMXYLE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

Tenilsetam, a cognition-enhancing drug, primarily targets the Advanced Glycosylation End Product-specific Receptor (AGER) . AGER plays a crucial role in the development of many degenerative diseases, including Alzheimer’s disease .

Mode of Action

This compound acts by inhibiting the formation of Advanced Glycosylation End Products (AGEs) . According to the proposed mechanism, this compound acts via covalent attachment to glycated proteins, thus blocking the reactive sites for further polymerisation reactions .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the Maillard reaction . This non-enzymatic glycosylation of proteins, which occurs at an accelerated rate in diabetes, can lead to the formation of AGEs . This compound inhibits glucose- and fructose-induced polymerization of proteins, such as lysozyme, in this pathway .

Pharmacokinetics

It’s known that this compound is administered orally and has been used successfully for the treatment of patients suffering from alzheimer’s disease .

Result of Action

This compound has anti-inflammatory effects, evidenced by the decreased number of microglia in both the cerebellum and hippocampus, and decreased TNF-α levels in the GFAP-IL6 this compound fed animals . A beneficial effect of this compound in Alzheimer’s disease could come from the interference with AGE-derived crosslinking of amyloid plaques and a decreased inflammatory response by diminished activation of phagocytosing microglia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Tenilsetam can be synthesized through a multi-step process involving the reaction of 2-thiophenecarboxylic acid with piperazine. The reaction typically involves the use of a dehydrating agent such as thionyl chloride to form the corresponding acid chloride, which then reacts with piperazine to yield this compound .

Industrial Production Methods: Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions: Tenilsetam undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Tenilsetam has a wide range of scientific research applications:

    Chemistry: Used as a model compound to study the Maillard reaction and protein glycation.

    Biology: Investigated for its effects on neuroinflammation and microglial activation.

    Medicine: Used in the treatment of Alzheimer’s disease and other cognitive disorders.

Comparison with Similar Compounds

  • Piracetam
  • Oxiracetam
  • Pyroglutamic acid

Comparison: Tenilsetam is unique among these compounds due to its lower effective dose and its ability to inhibit protein crosslinking by advanced glycation end products. While other pyrrolidinone derivatives like piracetam and oxiracetam also act as cognition-enhancing agents, this compound’s mechanism of action and its effects on neuroinflammation set it apart .

Properties

IUPAC Name

3-thiophen-2-ylpiperazin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2OS/c11-8-7(9-3-4-10-8)6-2-1-5-12-6/h1-2,5,7,9H,3-4H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBACKDMGYMXYLE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(=O)C(N1)C2=CC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701006187
Record name 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86696-86-8, 85606-97-9
Record name Tenilsetam [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086696868
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(Thiophen-2-yl)-3,4,5,6-tetrahydropyrazin-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701006187
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TENILSETAM
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/O4Q7XM74N6
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tenilsetam
Reactant of Route 2
Tenilsetam
Reactant of Route 3
Tenilsetam
Reactant of Route 4
Tenilsetam
Reactant of Route 5
Tenilsetam
Reactant of Route 6
Tenilsetam
Customer
Q & A

Q1: What is Tenilsetam and what is its proposed mechanism of action in treating cognitive impairment?

A1: this compound [(±)-3-(2-thienyl)-2-piperazinone] is a nootropic drug investigated for its potential in treating cognitive impairment, particularly in conditions like Alzheimer's disease. While its exact mechanism of action remains unclear, several studies suggest it may exert its effects through multiple pathways:

  • Inhibition of the Maillard Reaction: this compound has been shown to inhibit the formation of Advanced Glycation End-products (AGEs) [, , , , ]. AGEs are formed through non-enzymatic reactions between reducing sugars and proteins, contributing to oxidative stress and inflammation, particularly in age-related diseases like Alzheimer's.
  • Antioxidant and Metal Chelating Properties: Research indicates that this compound possesses antioxidant properties and can chelate transition metal ions [, ]. This activity could contribute to its neuroprotective effects by reducing oxidative stress and inflammation.

Q2: How does this compound impact diabetic retinopathy?

A2: Research suggests that this compound may have a protective effect against diabetic retinopathy, a complication of diabetes that damages blood vessels in the retina. In a study using streptozotocin-induced diabetic rats, long-term treatment with this compound significantly reduced the formation of acellular capillaries, a hallmark of diabetic retinopathy []. This effect is thought to be independent of pericyte loss, another characteristic of the condition.

Q3: What are the in vitro effects of this compound on endothelial cells?

A3: this compound demonstrates dose-dependent effects on endothelial cells:

  • Proliferation and Apoptosis: At lower doses, it inhibits endothelial cell proliferation, while at higher doses, it induces apoptosis [].
  • Angiogenesis: Low concentrations of this compound (≤ 10 mM) promote sprouting angiogenesis in bovine retinal endothelial cells [].
  • Leukocyte Adhesion: this compound inhibits leukocyte adhesion to endothelial cells, but only at high doses [].
  • VEGF Expression: Micromolar concentrations of this compound upregulate Vascular Endothelial Growth Factor (VEGF) expression in endothelial cells by 100% [].

Q4: Does this compound affect glycemic control in diabetic animal models?

A4: In studies using diabetic rats, this compound administration did not significantly affect blood glucose levels or body weight compared to untreated diabetic controls [, ].

Q5: What is known about the pharmacokinetic properties of this compound?

A5: Pharmacokinetic studies in elderly individuals indicate that this compound is well-absorbed after oral administration, reaching peak plasma concentrations within 2 hours []. The drug exhibits a relatively long terminal half-life of 18-22 hours, suggesting potential for once-daily dosing [].

Q6: What evidence suggests this compound's potential as an anti-hypoxidotic agent?

A6: Studies using a human model of hypoxic hypoxidosis (simulated altitude) demonstrated that this compound, particularly at higher doses (900 mg), significantly attenuated brain dysfunction induced by oxygen deprivation []. This protective effect was evidenced by improvements in EEG patterns, cognitive function, psychomotor performance, and mood under hypoxic conditions compared to placebo [].

Q7: Has this compound been studied in clinical trials for Alzheimer's disease?

A7: While this compound has shown promising preclinical results, clinical trials investigating its efficacy in treating Alzheimer's disease have yielded mixed results. Further research is needed to determine its clinical utility in this context.

Q8: What is the structural characterization of this compound?

A8: this compound's molecular formula is C8H9NOS, and its molecular weight is 183.24 g/mol. Detailed structural information, including spectroscopic data, can be found in research publications focusing on its X-ray crystallography and NMR analyses [].

Q9: How does this compound interact with cyclodextrins?

A9: Studies employing high-resolution 1H NMR spectroscopy and molecular modeling have investigated the inclusion complexes of this compound with various cyclodextrins (α-, β-, and γ-CD) []. The research revealed partial inclusion of this compound into α-CD and a deeper insertion into β-CD, both occurring from the secondary hydroxyl side []. No significant interactions were observed with γ-CD []. The formation of diastereoisomeric inclusion complexes with both α-CD and β-CD was noted, and the study provides detailed insights into the specific interactions and geometries of these complexes [].

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.